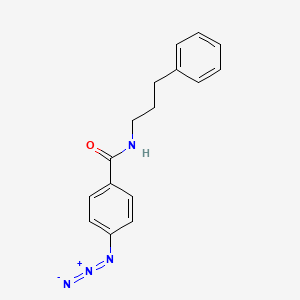

4-azido-N-(3-phenylpropyl)benzamide

Description

4-azido-N-(3-phenylpropyl)benzamide is a benzamide derivative featuring an azido (-N₃) group at the para position of the benzoyl ring and a 3-phenylpropyl chain attached to the amide nitrogen. This compound belongs to a broader class of substituted benzamides, which are widely explored for their applications in organic synthesis, medicinal chemistry, and materials science. The azido group confers unique reactivity, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC), enabling efficient conjugation with alkyne-containing molecules .

The azido group is likely introduced via substitution reactions or diazo transfer processes, as seen in the synthesis of 4-azido-N-(3-hydroxypropyl)-benzamide .

Properties

IUPAC Name |

4-azido-N-(3-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c17-20-19-15-10-8-14(9-11-15)16(21)18-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXKMAACTYRQRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azido-N-(3-phenylpropyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-amino-N-(3-phenyl-propyl)-benzamide.

Azidation Reaction: The amino group is converted to an azido group using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) to facilitate the azidation process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-azido-N-(3-phenylpropyl)benzamide can undergo various chemical reactions, including:

Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

Reduction: 4-Amino-N-(3-phenyl-propyl)-benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Azido-N-(3-phenylpropyl)benzamide is utilized in the development of novel pharmaceuticals. Its azide functional group allows for click chemistry reactions, which are crucial in drug discovery and development. Click chemistry enables the rapid synthesis of complex molecules and is particularly useful for creating bioconjugates.

- Antiviral Applications : Research indicates that azido compounds can be effective against viral infections. For instance, derivatives of azido nucleosides have shown promise as inhibitors of Hepatitis C virus replication, highlighting the potential for this compound in antiviral drug development .

- Cancer Therapeutics : The compound's ability to participate in bioorthogonal reactions makes it suitable for targeted cancer therapies. By attaching cytotoxic agents selectively to cancer cells, researchers can enhance therapeutic efficacy while minimizing side effects .

Bioconjugation Techniques

The azide group in this compound facilitates bioconjugation through various methods, including:

- Staudinger Ligation : This method allows for the attachment of biomolecules to the azide compound, forming stable conjugates. Such conjugates can be used in imaging and therapeutic applications .

- Click Chemistry : The compound can react with alkyne-containing molecules to form stable triazole linkages. This property is exploited in creating multifunctional biomolecules for diagnostics and therapeutics .

Material Science

In addition to biological applications, this compound has potential uses in material science:

- Polymer Chemistry : The azide moiety can be incorporated into polymer matrices to create materials with specific properties. These materials can be engineered for applications such as drug delivery systems or responsive materials that change properties upon exposure to specific stimuli .

- Surface Functionalization : The compound’s reactivity allows for the modification of surfaces, enhancing their properties for various applications, including sensors and catalysis .

Case Study 1: Antiviral Activity

Research has demonstrated that azido nucleosides derived from similar structures exhibit significant antiviral activity against Hepatitis C virus. The incorporation of this compound into nucleoside analogs could enhance their efficacy and specificity .

Case Study 2: Targeted Drug Delivery

A study focused on using click chemistry with azide-functionalized compounds to create targeted drug delivery systems. By conjugating cytotoxic agents to cancer-targeting antibodies via this compound, researchers achieved increased selectivity and reduced systemic toxicity .

Mechanism of Action

The mechanism of action of 4-azido-N-(3-phenylpropyl)benzamide involves its ability to form covalent bonds with target molecules upon activation. The azido group can be activated by ultraviolet (UV) light, leading to the formation of a highly reactive nitrene intermediate. This intermediate can then react with nearby molecules, forming stable covalent bonds. This property is particularly useful in photoaffinity labeling studies to identify molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Substituent Effects on Reactivity and Yield

Key structural analogues and their performance in synthesis or applications are summarized below:

Key Comparisons

Reactivity in Catalytic Reactions :

- 4-chloro-N-(3-phenylpropyl)benzamide (4o) achieved a yield of 309 under nickel(II) catalysis, outperforming branched alkylamine derivatives (e.g., 4j, yield 168) due to reduced steric hindrance .

- 4-azido-N-(3-phenylpropyl)benzamide is expected to exhibit lower catalytic coupling efficiency compared to chloro or methoxy analogues, as the electron-withdrawing azido group may reduce nucleophilicity at the amide nitrogen.

Applications in Click Chemistry: The azido group in 4-azido-N-(3-hydroxypropyl)-benzamide enabled efficient triazole formation via CuAAC, demonstrating utility in polymer functionalization and diagnostic assays . In contrast, 4-chloro-N-(3-phenylpropyl)benzamide lacks this bioorthogonal reactivity, limiting its use to traditional amide-based applications (e.g., enzyme inhibitors).

Biological Activity: 4-methoxy-N-(3-phenylpropyl)benzamide derivatives (e.g., compound 41 in ) showed anti-hyperglycemic effects as PTP1B inhibitors, suggesting that electron-donating substituents enhance target binding .

Steric and Electronic Considerations

- Phenylpropyl vs.

- Azido vs.

Biological Activity

4-Azido-N-(3-phenylpropyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and metabolic disorders. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an azido group () attached to a benzamide structure, which is known for its ability to interact with various biological targets. The presence of the azido group enhances its reactivity and potential for use in click chemistry, making it a valuable candidate for drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Histone Deacetylases (HDACs) : Compounds structurally related to benzamides have shown promise as HDAC inhibitors, which play a crucial role in cancer cell proliferation and survival. For example, derivatives like N-hydroxy-4-(3-phenylpropanamido)benzamide have demonstrated significant HDAC inhibition, leading to apoptosis in cancer cells .

- PPAR Activation : Similar compounds have been reported to activate Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in regulating lipid metabolism and insulin sensitivity. This suggests that this compound may also influence metabolic pathways .

Table 1: Summary of Biological Activities

Case Studies

- Breast Cancer Research : A study involving N-hydroxy derivatives similar to this compound highlighted their effectiveness as HDAC inhibitors. The compound exhibited notable antiproliferative effects against breast cancer cell lines, particularly MDA-MB-231, by modulating apoptotic pathways .

- Metabolic Disorders : Research on related benzamide derivatives has shown their potential in treating conditions associated with metabolic syndrome. These compounds demonstrated the ability to enhance insulin secretion and regulate lipid profiles, indicating a multifaceted approach to managing obesity and cardiovascular risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.